Potency Against Keap1 Protein in PPI Inhibition Assay
Keap1-Nrf2-IN-1 (TFA) demonstrates a defined potency of 43 nM against the Keap1 protein in a protein-protein interaction assay [1]. This value establishes its biochemical target engagement. In contrast, the broader class of first-generation electrophilic Nrf2 activators, such as sulforaphane, operate through a fundamentally different mechanism (covalent modification of Keap1 cysteines) without a comparable direct PPI inhibition IC50, making a quantitative head-to-head comparison of this parameter meaningless [2].
| Evidence Dimension | Potency in inhibiting Keap1-Nrf2 protein-protein interaction |
|---|---|
| Target Compound Data | IC50 = 43 nM |
| Comparator Or Baseline | Electrophilic activators (e.g., sulforaphane): No comparable direct PPI inhibition value due to a different, covalent mechanism of action. |
| Quantified Difference | Not applicable for cross-mechanism comparison. The value of 43 nM defines the compound's target engagement. |
| Conditions | Biochemical assay measuring Keap1-Nrf2 protein-protein interaction inhibition [1]. |
Why This Matters
This defines the primary biochemical activity of the compound, providing a quantitative benchmark for verifying its identity and activity upon receipt, which is essential for quality control in procurement.
- [1] Lu MC, et al. Discovery of a Potent Kelch-Like ECH-Associated Protein 1-Nuclear Factor Erythroid 2-Related Factor 2 (Keap1-Nrf2) Protein-Protein Interaction Inhibitor with Natural Proline Structure as a Cytoprotective Agent against Acetaminophen-Induced Hepatotoxicity. J Med Chem. View Source
- [2] Advances on Keap1-Nrf2 protein-protein interaction inhibitors and degraders. (Review, 2022). View Source
